molecular formula C8H8F3NS B165677 4-(Trifluoromethylthio)benzylamine CAS No. 128273-56-3

4-(Trifluoromethylthio)benzylamine

Cat. No.: B165677
CAS No.: 128273-56-3
M. Wt: 207.22 g/mol
InChI Key: LACURGWEZCFLBO-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzylamine, with the chemical formula C8H8F3NS and CAS registry number 128273-56-3 , is a compound known for its applications in various chemical processes. This colorless liquid, also referred to as Trifluoromethylthiobenzylamine , is characterized by its trifluoromethylthio and benzylamine functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Trifluoromethylthio)benzylamine is usually prepared by the reaction of trifluoromethylmercaptan and benzylamine . The reaction may be carried out in the presence of a quaternary ammonium salt , or the reaction rate may be increased by the addition of an entrainer .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in facilities equipped to handle volatile and potentially hazardous chemicals, ensuring safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethylthio)benzylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Trifluoromethylthio)benzylamine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethylthio)benzylamine involves its interaction with various molecular targets. The trifluoromethylthio group imparts unique electronic properties to the compound, enhancing its reactivity and binding affinity to specific enzymes and receptors. This makes it a valuable tool in medicinal chemistry for the development of drugs targeting specific pathways .

Comparison with Similar Compounds

Comparison: 4-(Trifluoromethylthio)benzylamine is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to similar compounds like 4-(Methylthio)benzylamine and 4-Chlorobenzylamine. The trifluoromethylthio group also enhances the compound’s stability and bioavailability, making it a preferred choice in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

[4-(trifluoromethylsulfanyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NS/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACURGWEZCFLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380693
Record name 4-(Trifluoromethylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128273-56-3
Record name 4-(Trifluoromethylthio)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethylthio)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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